molecular formula C12H12O4 B6281594 (2E)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enal CAS No. 1562309-96-9

(2E)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enal

Cat. No. B6281594
CAS RN: 1562309-96-9
M. Wt: 220.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enal, also known as 6-methoxy-2,3-dihydro-1,4-benzodioxin-2-prop-2-enal, is a naturally occurring, non-toxic, and water-soluble molecule found in a variety of plant species, including tea, coffee, and citrus fruits. This compound has been the subject of numerous scientific studies in recent years due to its potential applications in a variety of fields, including medicine, pharmacology, and biochemistry.

Scientific Research Applications

(2E)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enal,3-dihydro-1,4-benzodioxin-2-prop-2-enal has been studied for its potential applications in a variety of fields, including medicine, pharmacology, and biochemistry. In particular, it has been shown to possess antioxidant, anti-inflammatory, and anti-tumor properties. It has also been studied for its potential to inhibit the growth of bacteria, fungi, and viruses, as well as its ability to reduce the toxicity of certain drugs. Additionally, this compound has been investigated for its potential use in treating conditions such as diabetes, obesity, and hypertension.

Mechanism of Action

The exact mechanism of action of (2E)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enal,3-dihydro-1,4-benzodioxin-2-prop-2-enal is still not fully understood. However, it is believed that this compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, it has been suggested that this compound may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and decreasing the activity of enzymes involved in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enal,3-dihydro-1,4-benzodioxin-2-prop-2-enal have been studied in a variety of animal models. Studies have shown that this compound can reduce oxidative stress, improve glucose tolerance and insulin sensitivity, reduce inflammation, and protect against the development of certain cancers. Additionally, this compound has been shown to improve the functioning of the cardiovascular and immune systems and to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2E)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enal,3-dihydro-1,4-benzodioxin-2-prop-2-enal in laboratory experiments is its low toxicity. This compound is non-toxic and water-soluble, making it safe to use in a variety of experiments. Additionally, this compound is relatively easy to synthesize and is stable under a variety of conditions. However, one limitation of using this compound in laboratory experiments is that it is not very soluble in organic solvents.

Future Directions

Given the potential applications of (2E)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enal,3-dihydro-1,4-benzodioxin-2-prop-2-enal, there are numerous potential future directions for research. These include further studies on its antioxidant, anti-inflammatory, and anti-tumor properties, as well as its potential to inhibit the growth of bacteria, fungi, and viruses. Additionally, further research could be conducted on its potential use in treating conditions such as diabetes, obesity, and hypertension. Finally, research could also be conducted to explore the possible therapeutic applications of this compound in humans.

Synthesis Methods

The synthesis of (2E)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enal,3-dihydro-1,4-benzodioxin-2-prop-2-enal can be achieved through a variety of methods, including the reaction of 8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl acetate with sodium methoxide in dimethylsulfoxide (DMSO) or the reaction of 8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl chloride with sodium methoxide in acetonitrile. In both cases, the reaction is carried out at temperatures below 25°C and requires a catalytic amount of a base, such as potassium carbonate or sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enal involves the condensation of 8-methoxy-2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with acrolein followed by dehydration to form the desired product.", "Starting Materials": [ "8-methoxy-2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde", "Acrolein" ], "Reaction": [ "Step 1: Condensation of 8-methoxy-2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with acrolein in the presence of a base such as potassium carbonate or sodium hydroxide to form (2E)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enal.", "Step 2: Dehydration of the intermediate product using a dehydrating agent such as phosphorus pentoxide or sulfuric acid to form the final product." ] }

CAS RN

1562309-96-9

Product Name

(2E)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enal

Molecular Formula

C12H12O4

Molecular Weight

220.2

Purity

90

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.